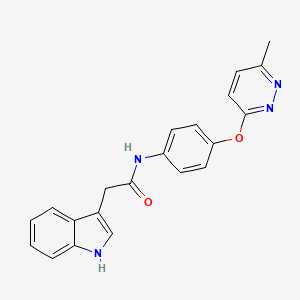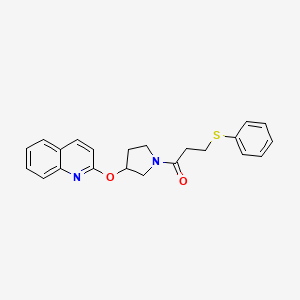
1-(4-Fluoro-2-nitrophenyl)-3-(trifluoromethyl)pyrazole-4-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(4-Fluoro-2-nitrophenyl)-3-(trifluoromethyl)pyrazole-4-carboxylic acid, also known as FNPA, is a chemical compound that has been widely used in scientific research. It belongs to the class of pyrazole carboxylic acids and has been found to have various biochemical and physiological effects.
作用機序
1-(4-Fluoro-2-nitrophenyl)-3-(trifluoromethyl)pyrazole-4-carboxylic acid exerts its effects by binding to specific target proteins and inhibiting their activity. For example, it binds to the active site of COX-2 and prevents the conversion of arachidonic acid to prostaglandins, which are involved in inflammation. 1-(4-Fluoro-2-nitrophenyl)-3-(trifluoromethyl)pyrazole-4-carboxylic acid has also been shown to inhibit the activity of 5-LOX, which is involved in the synthesis of leukotrienes, another class of inflammatory mediators.
Biochemical and Physiological Effects:
1-(4-Fluoro-2-nitrophenyl)-3-(trifluoromethyl)pyrazole-4-carboxylic acid has been found to have various biochemical and physiological effects. It has been shown to reduce inflammation and pain, inhibit tumor growth, and modulate the immune system. 1-(4-Fluoro-2-nitrophenyl)-3-(trifluoromethyl)pyrazole-4-carboxylic acid has also been found to have neuroprotective effects, making it a potential candidate for the treatment of neurological disorders such as Alzheimer's disease.
実験室実験の利点と制限
1-(4-Fluoro-2-nitrophenyl)-3-(trifluoromethyl)pyrazole-4-carboxylic acid has several advantages for lab experiments. It is a well-established compound with a known synthesis method and has been extensively studied in vitro and in vivo. 1-(4-Fluoro-2-nitrophenyl)-3-(trifluoromethyl)pyrazole-4-carboxylic acid is also selective for its target proteins, making it a useful tool for studying specific biological processes. However, there are also limitations to using 1-(4-Fluoro-2-nitrophenyl)-3-(trifluoromethyl)pyrazole-4-carboxylic acid in lab experiments. It has low solubility in aqueous solutions, which can limit its use in certain assays. 1-(4-Fluoro-2-nitrophenyl)-3-(trifluoromethyl)pyrazole-4-carboxylic acid also has a short half-life in vivo, which can make it difficult to study its effects in animal models.
将来の方向性
There are several future directions for research on 1-(4-Fluoro-2-nitrophenyl)-3-(trifluoromethyl)pyrazole-4-carboxylic acid. One area of interest is its potential as a cancer therapy. 1-(4-Fluoro-2-nitrophenyl)-3-(trifluoromethyl)pyrazole-4-carboxylic acid has been shown to have anti-tumor activity in vitro and in vivo, and further studies are needed to determine its efficacy in humans. Another area of interest is its neuroprotective effects, which could be useful in the treatment of neurological disorders. 1-(4-Fluoro-2-nitrophenyl)-3-(trifluoromethyl)pyrazole-4-carboxylic acid could also be used as a tool to study the role of COX-2 and 5-LOX in various biological processes. Further research is needed to fully understand the potential of 1-(4-Fluoro-2-nitrophenyl)-3-(trifluoromethyl)pyrazole-4-carboxylic acid in scientific research.
In conclusion, 1-(4-Fluoro-2-nitrophenyl)-3-(trifluoromethyl)pyrazole-4-carboxylic acid is a well-established compound that has been widely used in scientific research. Its synthesis method is well-known, and it has several advantages as a tool for studying specific biological processes. 1-(4-Fluoro-2-nitrophenyl)-3-(trifluoromethyl)pyrazole-4-carboxylic acid has been found to have various biochemical and physiological effects, including anti-inflammatory, anti-tumor, and neuroprotective effects. However, there are also limitations to using 1-(4-Fluoro-2-nitrophenyl)-3-(trifluoromethyl)pyrazole-4-carboxylic acid in lab experiments, such as low solubility and short half-life. Future research on 1-(4-Fluoro-2-nitrophenyl)-3-(trifluoromethyl)pyrazole-4-carboxylic acid could lead to the development of new therapies for various diseases and a better understanding of its role in biological processes.
合成法
1-(4-Fluoro-2-nitrophenyl)-3-(trifluoromethyl)pyrazole-4-carboxylic acid can be synthesized by reacting 4-fluoro-2-nitroaniline with trifluoromethylpyrazole-4-carboxylic acid in the presence of a catalyst. The reaction takes place under mild conditions and yields a high purity product. The synthesis of 1-(4-Fluoro-2-nitrophenyl)-3-(trifluoromethyl)pyrazole-4-carboxylic acid has been well-established and is widely used in laboratories.
科学的研究の応用
1-(4-Fluoro-2-nitrophenyl)-3-(trifluoromethyl)pyrazole-4-carboxylic acid has been extensively used in scientific research as a tool to study various biological processes. It has been found to inhibit the activity of certain enzymes, such as cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX), which are involved in inflammation and pain. 1-(4-Fluoro-2-nitrophenyl)-3-(trifluoromethyl)pyrazole-4-carboxylic acid has also been shown to have anti-tumor activity, making it a potential candidate for cancer therapy.
特性
IUPAC Name |
1-(4-fluoro-2-nitrophenyl)-3-(trifluoromethyl)pyrazole-4-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H5F4N3O4/c12-5-1-2-7(8(3-5)18(21)22)17-4-6(10(19)20)9(16-17)11(13,14)15/h1-4H,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ICJDPMDWTMSMCV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1F)[N+](=O)[O-])N2C=C(C(=N2)C(F)(F)F)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H5F4N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(2-chlorobenzyl)-2-(2,4-dioxo-3-(pyridin-2-ylmethyl)-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)acetamide](/img/structure/B2422461.png)
![methyl 2-[2,4-dioxo-1-({[3-(trifluoromethyl)phenyl]carbamoyl}methyl)-1H,2H,3H,4H-pyrido[2,3-d]pyrimidin-3-yl]pyridine-3-carboxylate](/img/structure/B2422462.png)

![N-[4-[(E)-2-(1,3-benzothiazol-2-yl)ethenyl]phenyl]-4-chlorobenzenesulfonamide](/img/structure/B2422467.png)


![N~1~-(2,5-dimethylphenyl)-2-{4-[5-(4-pyridyl)-1,2,4-oxadiazol-3-yl]-1H-imidazol-1-yl}acetamide](/img/structure/B2422470.png)
![3-Chloro-5-(5-chloro-2-furyl)-2-(3,4-dichlorophenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B2422472.png)


![N-(10-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-2-(trifluoromethyl)benzamide](/img/structure/B2422480.png)
![2-(1H-benzo[d][1,2,3]triazol-1-yl)-N-(6-(benzo[d][1,3]dioxol-5-ylmethoxy)pyrimidin-4-yl)acetamide](/img/structure/B2422481.png)

![5-oxo-N-[2-(trifluoromethyl)phenyl]-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B2422483.png)